2-O-(4-Nitrophenyl)-N-acetylneuraminic acid
Overview
Description
2-O-(4-Nitrophenyl)-N-acetylneuraminic acid, also known as this compound, is a useful research compound. Its molecular formula is C17H22N2O11 and its molecular weight is 430.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds like p-nitrophenylacetic acid have been found to interact with enzymes such as penicillin g acylase in organisms like escherichia coli .
Mode of Action
Nitro-containing compounds, like 1-npana, have been known to undergo various organic transformations, including the preparation of amines, oximes, alkenes, nitrones, and alcohols through the radical-initiated pathway .
Biochemical Pathways
For instance, bacterial sulfoglycolytic pathways catabolize sulfoquinovose (SQ), generating a three-carbon metabolite for primary cellular metabolism and a three-carbon sulfonate that is expelled from the cell .
Pharmacokinetics
Similar compounds like p-nitrophenylacetic acid have been found to interact with enzymes such as penicillin g acylase .
Result of Action
Nitro-containing compounds have been known to undergo various organic transformations, leading to the formation of amines, oximes, alkenes, nitrones, and alcohols .
Action Environment
It is known that the catalytic activity of nanostructured materials used in the reduction of nitrophenols can be influenced by factors such as size, structure, and the presence of diffusion control .
Biological Activity
2-O-(4-Nitrophenyl)-N-acetylneuraminic acid (commonly referred to as PNP-Neu5Ac) is a derivative of N-acetylneuraminic acid, a sialic acid that plays a crucial role in various biological processes. This compound is particularly significant in the study of sialidase enzyme activity and has been investigated for its potential therapeutic applications due to its biological properties.
- IUPAC Name : this compound
- CAS Number : 26112-88-9
- Molecular Formula : C_13H_14N_2O_5
- Molecular Weight : 278.26 g/mol
Enzymatic Interactions
PNP-Neu5Ac serves as a substrate for sialidases, enzymes that cleave sialic acids from glycoproteins and glycolipids. Its use in enzymatic assays has been documented, where it acts as a sialyl donor in trans-sialylation reactions. Studies have shown that PNP-Neu5Ac can be hydrolyzed by various sialidases, leading to the release of the nitrophenol moiety, which can be quantitatively measured, thus providing insights into enzyme kinetics and inhibition profiles .
Case Studies and Research Findings
-
Sialidase Inhibition : Research indicates that PNP-Neu5Ac can be effectively used to study the inhibition of pneumococcal sialidases. Inhibition constants (K_i) have been determined for various inhibitors, highlighting the compound's utility in pharmacological studies:
These findings suggest that PNP-Neu5Ac is a valuable tool for investigating the efficacy of neuraminidase inhibitors .
Inhibitor K_i (μM) Neu5Ac2en 1.6 Oseltamivir carboxylate 1.77 Zanamivir 720 - Metabolic Studies : A study involving the administration of N-acetylneuraminic acid demonstrated that derivatives like PNP-Neu5Ac could influence metabolic pathways related to sialic acid absorption and utilization in mammals. It was observed that substantial amounts of administered neuraminic acid were excreted unchanged, indicating limited cellular uptake but significant gastrointestinal absorption .
- Gut Microbiota Interactions : Recent research has uncovered the role of PNP-Neu5Ac in modulating gut microbiota through its enzymatic activity, suggesting a potential impact on host-microbe interactions and metabolic health .
The biological activity of PNP-Neu5Ac primarily revolves around its interaction with sialidases. Upon hydrolysis by these enzymes, the release of nitrophenol can be monitored spectrophotometrically, allowing researchers to elucidate enzyme kinetics and explore potential therapeutic interventions against pathogens expressing sialidase activity.
Applications in Research
- Biochemical Assays : PNP-Neu5Ac is widely used as a substrate in biochemical assays to measure sialidase activity.
- Drug Development : The compound serves as a model for designing new inhibitors targeting sialidases involved in pathogenicity.
- Glycobiology Studies : It aids in understanding the role of sialic acids in cellular recognition processes and their implications in diseases such as cancer and infections.
Properties
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O11/c1-8(21)18-13-11(22)6-17(16(25)26,30-15(13)14(24)12(23)7-20)29-10-4-2-9(3-5-10)19(27)28/h2-5,11-15,20,22-24H,6-7H2,1H3,(H,18,21)(H,25,26)/t11-,12+,13+,14+,15+,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OICUZSPXIJAAEA-WTUOYXTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2=CC=C(C=C2)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC2=CC=C(C=C2)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26112-88-9 | |
Record name | 2-O-(4-Nitrophenyl)-N-acetylneuraminic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026112889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-O-(p-Nitrophenyl)-α-D-N-acetylneuraminic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.